

# Initial Toxicology Studies of Adoprazine: A Technical Guide

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## Compound of Interest

Compound Name: Adoprazine

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## Abstract

This document provides a comprehensive technical overview of the initial, non-clinical toxicology and safety pharmacology studies conducted on **Adoprazine**, a novel small molecule antagonist of the Dopamine D2 and Serotonin 5-HT2A receptors. The studies were designed to characterize the safety profile of **Adoprazine** and support its progression into first-in-human clinical trials. The core battery of assessments included in vitro genotoxicity and cardiovascular safety assays, alongside in vivo acute and sub-chronic toxicity evaluations in rodent models. All studies were conducted in compliance with Good Laboratory Practice (GLP) standards and aligned with ICH M3(R2) guidelines. The findings herein establish a preliminary safety profile, identify a No-Observed-Adverse-Effect Level (NOAEL) from a 28-day repeated-dose study, and provide critical data for the design and safe conduct of Phase I clinical trials.

## Introduction

**Adoprazine** is a new chemical entity (NCE) developed for the potential treatment of neuropsychiatric disorders. Its primary mechanism of action involves high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors, a profile similar to atypical antipsychotic agents. Early characterization of the toxicological profile of any NCE is a critical component of the drug development process, essential for ensuring patient safety in subsequent clinical trials.<sup>[1]</sup>

This guide details the foundational toxicology program for **Adoprazine**, designed to identify potential target organs of toxicity, define dose-response relationships, and establish a safe starting dose for human studies. The program encompasses genetic toxicology, safety pharmacology, and repeated-dose toxicity studies.

## Genetic Toxicology

Genetic toxicology studies are performed to assess the potential for a compound to induce mutations or chromosomal damage.[\[2\]](#)

### Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was conducted to evaluate the mutagenic potential of **Adoprazine** by its ability to induce reverse mutations in amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli*.[\[3\]](#)[\[4\]](#)

- Test System: *Salmonella typhimurium* strains (TA98, TA100, TA1535, TA1537) and *Escherichia coli* strain (WP2 uvrA).
- Method: Both the plate incorporation and pre-incubation methods were used.[\[5\]](#)
- Metabolic Activation: Studies were conducted with and without an exogenous metabolic activation system (Aroclor-induced rat liver homogenate, S9 fraction) to detect metabolites that may be mutagenic.[\[6\]](#)
- Dose Levels: **Adoprazine** was tested at five concentrations ranging from 5 to 5000  $\mu$ g/plate.
- Controls: Vehicle (DMSO) and known positive controls (sodium azide, 2-nitrofluorene, 9-aminoacridine, and 2-aminoanthracene) were used to ensure the validity of the assay.
- Evaluation: A positive response was defined as a dose-related increase in the number of revertant colonies to at least twice the vehicle control value.

**Adoprazine** did not induce a significant, dose-dependent increase in the number of revertant colonies in any of the tested bacterial strains, either in the presence or absence of S9 metabolic activation.

Test Condition	Concentration ( $\mu$ g/plate )	Mean Revertant Colonies $\pm$ SD (n=3)	Mutagenicity Ratio (vs. Vehicle)	Conclusion
TA100 (-S9)	Vehicle	125 $\pm$ 11	1.0	Negative
50	131 $\pm$ 9	1.05		
150	128 $\pm$ 14	1.02		
500	135 $\pm$ 12	1.08		
1500	122 $\pm$ 15	0.98		
5000	119 $\pm$ 10	0.95		
TA100 (+S9)	Vehicle	130 $\pm$ 13	1.0	Negative
50	138 $\pm$ 11	1.06		
150	141 $\pm$ 9	1.08		
500	133 $\pm$ 16	1.02		
1500	129 $\pm$ 12	0.99		
5000	125 $\pm$ 14	0.96		

Data shown for one representative strain. Similar negative results were obtained for all other strains.

## Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions.<sup>[7]</sup> Given **Adoprazine**'s intended CNS activity and the known class effects of atypical antipsychotics, the core battery focused on the cardiovascular and central nervous systems.<sup>[2][8][9]</sup>

## Cardiovascular Safety: hERG Inhibition Assay

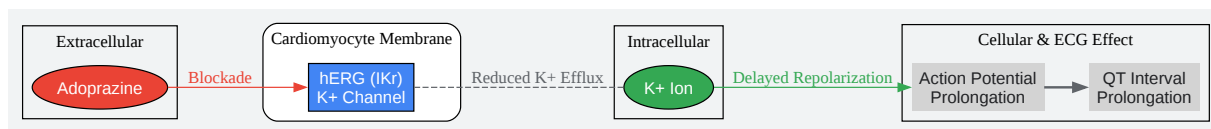
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary mechanism underlying drug-induced QT prolongation, which can lead to fatal arrhythmias like Torsades de Pointes (TdP).[8][10][11][12] An in vitro patch-clamp assay was used to assess the inhibitory potential of **Adoprazine** on the hERG channel.

- Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
- Method: Whole-cell patch-clamp electrophysiology was used to measure hERG tail current.
- Test Conditions: Cells were exposed to vehicle and six concentrations of **Adoprazine** (0.01, 0.1, 0.3, 1, 3, and 10  $\mu\text{M}$ ).
- Positive Control: E-4031, a known potent hERG channel blocker.
- Data Analysis: The concentration-response curve was fitted to a Hill equation to determine the IC<sub>50</sub> value (the concentration causing 50% inhibition).

**Adoprazine** demonstrated concentration-dependent inhibition of the hERG potassium current.

Compound	IC <sub>50</sub> ( $\mu\text{M}$ )	Hill Slope
Adoprazine	2.8	1.1
E-4031 (Positive Control)	0.009	1.0

The IC<sub>50</sub> of 2.8  $\mu\text{M}$  indicates a potential for QT prolongation at higher clinical exposures, warranting careful cardiovascular monitoring in human trials.



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Mechanism of **Adoprazine**-induced QT prolongation.

## Central Nervous System (CNS) Safety

A functional observational battery (FOB) was conducted in rats to assess the potential neurological and behavioral effects of **Adoprazine**.

- Species: Sprague-Dawley rats.
- Dose Groups: Vehicle (0.5% methylcellulose), 10, 30, and 100 mg/kg **Adoprazine**, administered orally.
- Observations: A comprehensive set of parameters was assessed at pre-dose and at 1, 4, and 24 hours post-dose. This included home cage observations (e.g., posture, activity), open-field assessment (e.g., grooming, locomotion, rearing), and sensorimotor/reflex tests (e.g., grip strength, tail-pinch response, auditory startle).
- Evaluation: Changes were scored based on severity and compared to the vehicle control group.

At 30 and 100 mg/kg, **Adoprazine** induced dose-dependent signs consistent with its primary pharmacology, including decreased locomotor activity, ptosis (drooping eyelids), and catalepsy. No convulsive activity was observed. Effects were most pronounced at 1-4 hours post-dose and were largely resolved by 24 hours. The 10 mg/kg dose produced minimal, transient sedation.

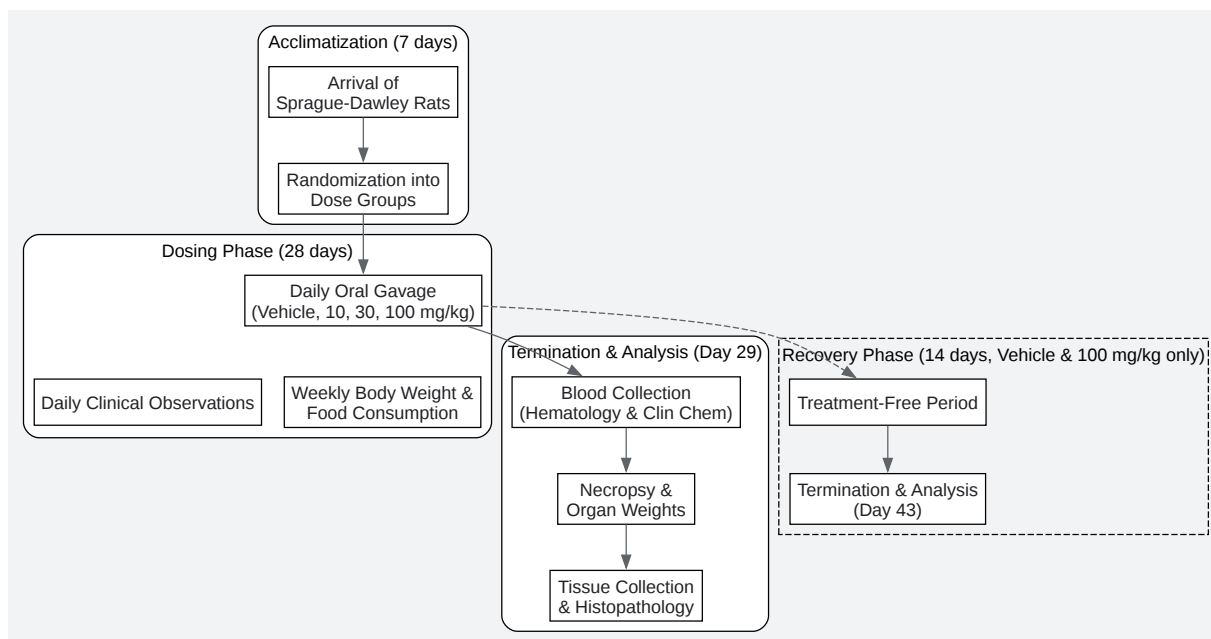
## Repeated-Dose Toxicity

A 28-day oral toxicity study was performed to characterize the toxicity profile of **Adoprazine** following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).

### 28-Day Repeated-Dose Oral Toxicity Study in Rats

- Species: Sprague-Dawley rats (10/sex/group).[\[10\]](#)[\[13\]](#)
- Dose Groups: Vehicle (0.5% methylcellulose), 10, 30, and 100 mg/kg/day, administered by oral gavage.

- Duration: 28 consecutive days.
- Endpoints:
  - Clinical Observations: Daily cage-side observations and weekly detailed physical examinations.
  - Body Weight and Food Consumption: Measured weekly.
  - Clinical Pathology: Hematology and clinical chemistry parameters were assessed at termination (Day 29).
  - Pathology: Full gross necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues.[\[11\]](#)
- Recovery Group: A satellite group at the vehicle and 100 mg/kg/day dose levels was maintained for a 14-day treatment-free period to assess the reversibility of any findings.



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#### Workflow for the 28-Day Repeated-Dose Toxicity Study.

- **Mortality:** There was no mortality attributed to **Adoprazine** administration.
- **Clinical Signs:** Dose-dependent sedation was observed at 30 and 100 mg/kg/day, consistent with the FOB study.

- **Body Weight and Food Consumption:** A slight, non-statistically significant decrease in body weight gain and food consumption was noted in the 100 mg/kg/day group during the first week of dosing, which normalized thereafter.
- **Clinical Pathology:** At 100 mg/kg/day, statistically significant increases in serum prolactin were observed in both sexes, an expected pharmacological effect for D2 receptor antagonists. Mild, reversible increases in liver enzymes (ALT, AST) were also noted at this dose. No adverse findings were seen at 10 or 30 mg/kg/day.
- **Pathology:** At 100 mg/kg/day, a slight increase in relative liver weight was observed. Histopathological examination revealed minimal, centrilobular hepatocellular hypertrophy in the 100 mg/kg/day group. Mammary gland hyperplasia was also noted in high-dose females, consistent with the observed hyperprolactinemia. These findings were absent after the 14-day recovery period. No histopathological changes were observed at 10 or 30 mg/kg/day.

Values are Mean  $\pm$  SD. Sprague-Dawley rat reference ranges can vary.[\[3\]](#)[\[9\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Parameter (Units)	Vehicle Control	10 mg/kg/day	30 mg/kg/day	100 mg/kg/day
Males				
WBC ( $10^3/\mu\text{L}$ )	7.8 $\pm$ 1.5	7.5 $\pm$ 1.3	8.1 $\pm$ 1.6	8.3 $\pm$ 1.7
RBC ( $10^6/\mu\text{L}$ )	7.9 $\pm$ 0.4	7.8 $\pm$ 0.5	7.9 $\pm$ 0.3	7.7 $\pm$ 0.6
Hemoglobin (g/dL)	15.1 $\pm$ 0.8	14.9 $\pm$ 0.9	15.3 $\pm$ 0.7	14.8 $\pm$ 1.0
Platelets ( $10^3/\mu\text{L}$ )	850 $\pm$ 110	845 $\pm$ 120	860 $\pm$ 105	875 $\pm$ 130
Females				
WBC ( $10^3/\mu\text{L}$ )	6.5 $\pm$ 1.2	6.3 $\pm$ 1.1	6.8 $\pm$ 1.4	7.0 $\pm$ 1.5
RBC ( $10^6/\mu\text{L}$ )	7.2 $\pm$ 0.3	7.1 $\pm$ 0.4	7.3 $\pm$ 0.3	7.0 $\pm$ 0.5
Hemoglobin (g/dL)	14.5 $\pm$ 0.7	14.3 $\pm$ 0.8	14.6 $\pm$ 0.6	14.2 $\pm$ 0.9



| Platelets (10<sup>3</sup>/μL) | 910 ± 130 | 900 ± 115 | 925 ± 125 | 940 ± 140 |

Values are Mean ± SD. \*p < 0.05 vs. Vehicle Control.

Parameter (Units)	Vehicle Control	10 mg/kg/day	30 mg/kg/day	100 mg/kg/day
Males				
ALT (U/L)	45 ± 8	48 ± 9	55 ± 11	75 ± 15*
AST (U/L)	90 ± 15	95 ± 18	110 ± 20	140 ± 25*
Creatinine (mg/dL)	0.5 ± 0.1	0.5 ± 0.1	0.6 ± 0.1	0.6 ± 0.2
Prolactin (ng/mL)	5 ± 2	15 ± 5*	45 ± 12*	150 ± 35*
Females				
ALT (U/L)	40 ± 7	42 ± 8	48 ± 10	68 ± 13*
AST (U/L)	85 ± 12	88 ± 14	95 ± 16	125 ± 22*
Creatinine (mg/dL)	0.4 ± 0.1	0.4 ± 0.1	0.5 ± 0.1	0.5 ± 0.1

| Prolactin (ng/mL) | 20 ± 8 | 60 ± 15\* | 180 ± 40\* | 550 ± 110\* |

Organ	Finding	Incidence (M/F)			
Vehicle		10 mg/kg	30 mg/kg	100 mg/kg	
Liver	Centrilobular Hypertrophy (Minimal)	0/0	0/0	0/0	6/5
Mammary Gland	Alveolar Hyperplasia (Minimal-Mild)	0/0	0/0	0/0	0/7

## Conclusion

The initial toxicology program for **Adoprazine** has established a foundational safety profile to support further clinical development.

- Genotoxicity: **Adoprazine** was non-mutagenic in the bacterial reverse mutation assay.
- Safety Pharmacology: **Adoprazine** exhibits a potential for cardiovascular effects via blockade of the hERG channel ( $IC_{50} = 2.8 \mu M$ ), indicating a need for ECG monitoring in clinical trials. CNS effects, such as sedation and catalepsy, were observed at higher doses and are consistent with the drug's intended pharmacodynamic activity.
- Repeated-Dose Toxicity: In a 28-day study in rats, the primary findings were related to exaggerated pharmacology (hyperprolactinemia and associated mammary gland changes) and adaptive liver responses (hepatocellular hypertrophy) at the highest dose of 100 mg/kg/day. These effects were reversible.

Based on these results, the No-Observed-Adverse-Effect Level (NOAEL) for **Adoprazine** in the 28-day rat study was determined to be 30 mg/kg/day. This value, in conjunction with the safety pharmacology and pharmacokinetic data, will be used to calculate a safe starting dose for the first-in-human clinical study.

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